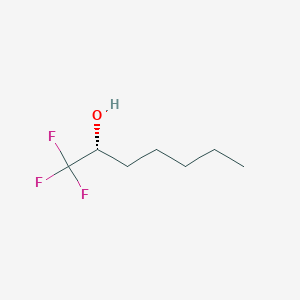

(R)-(+)-1,1,1-Trifluoroheptan-2-ol

Overview

Description

®-(+)-1,1,1-Trifluoroheptan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a heptanol backbone. This compound is notable for its chiral center, which imparts optical activity, making it an important molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(+)-1,1,1-Trifluoroheptan-2-ol can be synthesized through several methods, one of which involves the use of Grignard reagents. The Grignard reaction is a common method for preparing alcohols from carbonyl compounds. In this case, a trifluoromethyl ketone can be reacted with a Grignard reagent to yield the desired alcohol .

Industrial Production Methods

Industrial production of ®-(+)-1,1,1-Trifluoroheptan-2-ol typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in an inert atmosphere to prevent the highly reactive intermediates from decomposing.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1,1,1-Trifluoroheptan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alcohol to its corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alkanes.

Substitution: Produces alkyl halides.

Scientific Research Applications

Chiral Analysis and Synthesis

Enantiomeric Excess Determination:

One of the prominent applications of (R)-(+)-1,1,1-Trifluoroheptan-2-ol is in the determination of enantiomeric excess in chiral compounds. The compound's luminescent properties allow for innovative methods of chiral analysis without the need for external asymmetric agents. This is particularly useful in pharmacology where the biological activity often depends on the specific enantiomer present .

Chiral Catalysis:

The compound can serve as a chiral auxiliary in asymmetric synthesis. Its structure facilitates selective reactions that yield specific enantiomers, which are crucial in the synthesis of pharmaceuticals and agrochemicals .

Pharmaceutical Applications

Drug Development:

Due to its chiral nature, this compound has potential applications in drug formulation. Chiral drugs often exhibit different pharmacokinetics and pharmacodynamics based on their stereochemistry. The compound can be utilized in the synthesis of various bioactive molecules that require precise enantiomeric configurations .

Biological Activity:

Research indicates that certain chiral compounds can exhibit significant biological activity; thus, this compound may play a role in developing new therapeutic agents or enhancing the efficacy of existing drugs .

Material Science

Surface Coatings:

The compound has been investigated for its use in creating amphiphobic surfaces. Its incorporation into polymer matrices enhances water repellency and anti-fouling properties, making it suitable for applications in coatings for various industrial and consumer products .

Membrane Technology:

Recent studies suggest that this compound can be integrated into membrane technologies to improve ion conductivity and selectivity. This is particularly relevant in fuel cells and water dissociation systems where efficient ion transport is critical .

Case Studies

Mechanism of Action

The mechanism of action of ®-(+)-1,1,1-Trifluoroheptan-2-ol involves its interaction with various molecular targets, primarily through its hydroxyl group. This group can form hydrogen bonds and participate in nucleophilic substitution reactions, making the compound reactive in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

®-(-)-2-Butanol: Another chiral alcohol with similar reactivity but different molecular structure.

1,1,1-Trifluoro-2-propanol: Shares the trifluoromethyl group but has a shorter carbon chain.

Uniqueness

®-(+)-1,1,1-Trifluoroheptan-2-ol is unique due to its longer carbon chain and the presence of a trifluoromethyl group, which imparts distinct chemical and physical properties. Its chiral center makes it particularly valuable in asymmetric synthesis and chiral resolution processes .

Biological Activity

(R)-(+)-1,1,1-Trifluoroheptan-2-ol is a chiral alcohol that has garnered interest due to its unique structural properties and potential biological activities. The trifluoromethyl group contributes to its lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHFO

- Molecular Weight : 182.18 g/mol

- Structure : The compound features a heptane backbone with a hydroxyl group at the second carbon and three fluorine atoms attached to the first carbon.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative study showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

This activity may be attributed to the compound's ability to disrupt bacterial cell membranes, although further mechanistic studies are necessary to elucidate the exact pathways involved.

2. Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines using an MTT assay.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The observed cytotoxicity suggests that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways. Further investigation into its mechanism of action is warranted.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific protein targets involved in cell signaling pathways:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the trifluoromethyl group may facilitate the generation of ROS, leading to oxidative stress in target cells.

Case Study 1: Antiviral Activity

A study conducted on the antiviral properties of this compound revealed promising results against the influenza virus. The compound demonstrated a dose-dependent inhibition of viral replication in vitro.

Case Study 2: In Vivo Efficacy

In vivo studies using murine models showed that administration of this compound resulted in reduced tumor size in xenograft models of breast cancer. The treatment group exhibited a significant decrease in tumor volume compared to controls.

Properties

IUPAC Name |

(2R)-1,1,1-trifluoroheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3O/c1-2-3-4-5-6(11)7(8,9)10/h6,11H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVHSPAONQXAIB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175840-70-7 | |

| Record name | (R)-(+)-1,1,1-Trifluoroheptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.